3-(Methylamino)benzoic acid hydrochloride physical properties
3-(Methylamino)benzoic acid hydrochloride physical properties
Technical Monograph: 3-(Methylamino)benzoic Acid Hydrochloride
Part 1: Executive Technical Summary
3-(Methylamino)benzoic acid hydrochloride (CAS: 1194804-60-8) represents a critical pharmacophore scaffold in medicinal chemistry, particularly in the design of kinase inhibitors and peptide mimetics. Unlike its free acid counterpart (CAS: 51524-84-6), the hydrochloride salt offers superior aqueous solubility and storage stability, making it the preferred form for solid-phase peptide synthesis (SPPS) and late-stage diversification of aromatic cores.
This guide moves beyond basic catalog data to provide a mechanistic understanding of the compound's behavior, synthesis, and quality control.
Part 2: Physicochemical Characterization
The transition from the zwitterionic free acid to the hydrochloride salt fundamentally alters the lattice energy and solvation thermodynamics.
Table 1: Core Physical Properties
| Property | Value (HCl Salt) | Value (Free Acid) | Technical Note |
| CAS Number | 1194804-60-8 | 51524-84-6 | Ensure specific CAS is used for regulatory filing. |
| Formula | Salt stoichiometry is strictly 1:1. | ||
| Mol. Weight | 187.62 g/mol | 151.16 g/mol | Use salt MW for molarity calculations. |
| Melting Point | 244 °C (dec.) | 122–127 °C | High lattice energy of salt leads to decomposition upon melting. |
| Appearance | White to off-white crystalline powder | Light yellow solid | Coloration in salt often indicates oxidation of the amine. |
| pKa (calc) | ~2.5 (COOH), ~5.1 (NH2) | 5.10 (NH) | The HCl salt protonates the amine, lowering effective pH in solution. |
| Solubility | Water (>50 mg/mL), DMSO, MeOH | Aqueous Base, EtOH | Salt is insoluble in non-polar organics (DCM, Hexane). |
Critical Insight: The significant difference in melting point (120°C vs 244°C) serves as a rapid, low-cost purity indicator. If your HCl salt melts below 200°C, it likely contains significant free acid or inorganic impurities.
Part 3: Robust Synthesis Protocol (Mono-Methylation Strategy)
Direct alkylation of 3-aminobenzoic acid with methyl iodide is chemically unsound due to uncontrollable poly-alkylation (formation of dimethyl and quaternary ammonium byproducts). The industry-standard "Self-Validating" protocol utilizes Reductive Amination with Sodium Triacetoxyborohydride (STAB), which offers kinetic control over the reaction.
Mechanism of Action
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Imine Formation: The amine condenses with formaldehyde to form a hemiaminal, then an iminium ion.
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Selective Reduction: STAB reduces the iminium ion faster than it reduces the aldehyde, preventing side reactions.
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Salt Formation: In situ generation of the HCl salt crystallizes the product, driving purity.
Step-by-Step Methodology
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Reagents:
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3-Aminobenzoic acid (1.0 eq)
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Formaldehyde (37% aq. solution, 1.1 eq)
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Sodium Triacetoxyborohydride (STAB) (1.4 eq)
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Acetic Acid (AcOH) (catalytic, 1-2 eq)
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Solvent: 1,2-Dichloroethane (DCE) or THF.
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Procedure:
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Step A (Imine Formation): Suspend 3-aminobenzoic acid in DCE. Add Formaldehyde and AcOH. Stir for 30 min at room temperature. Observation: The suspension may clear as the imine forms.
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Step B (Reduction): Cool to 0°C. Add STAB portion-wise over 20 minutes. Why? Exothermic control prevents aldehyde reduction.
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Step C (Quench): Stir overnight at RT. Quench with sat. NaHCO3 (careful of CO2 evolution).
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Step D (Isolation): Acidify aqueous layer to pH ~2 with HCl. Extract contaminants with EtOAc. Evaporate aqueous phase or lyophilize to obtain crude HCl salt.
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Step E (Crystallization): Recrystallize from Ethanol/Et2O to yield pure white plates.
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Synthesis Pathway Visualization
Figure 1: Selective reductive amination pathway avoiding dimethylation artifacts.
Part 4: Self-Validating Quality Control (QC) System
A "Self-Validating" system means the analytical workflow contains internal checks that flag errors immediately.
The Triad QC Workflow
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H-NMR (DMSO-d6):
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Diagnostic Signal: Look for the N-methyl singlet at δ ~2.7-2.9 ppm .
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Validation: Integration must be 3:1 relative to a single aromatic proton. If integration is >3.2, you have dimethyl contamination.
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Salt Check: The amine proton should appear as a broad singlet downfield (δ >8 ppm) due to HCl protonation.
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HPLC (Reverse Phase):
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Column: C18.
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Mobile Phase: Water (0.1% TFA) / Acetonitrile gradient.
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Retention Time Logic: The monomethyl derivative elutes after the starting material (3-aminobenzoic acid) but before the dimethyl impurity.
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Self-Check: If you see a single peak but the MP is low, check the injection solvent; the salt might dissociate on-column.
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Chloride Content Titration:
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Perform Argentometric titration (AgNO3).
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Target: 18.9% w/w Cl-. Significant deviation (>1%) indicates mixed salt/free acid species.
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QC Logic Diagram
Figure 2: Logic-gated analytical workflow ensuring chemical and salt purity.
Part 5: Safety & Handling (SDS Summary)
While standard GHS classifications apply, the hydrochloride salt presents specific hazards due to its acidity and dust potential.
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Signal Word: WARNING
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Hazard Statements:
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H315: Causes skin irritation (Acidic nature of HCl salt).
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation (Fine dust).
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Handling Protocol:
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Hygroscopicity: The HCl salt is moderately hygroscopic. Store in a desiccator at 2-8°C.
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Incompatibility: Avoid contact with strong oxidizers. In solution, do not mix with strong bases unless free-basing is intended, as this precipitates the less soluble zwitterion.
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References
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ChemicalBook. (2025). 3-Methylaminobenzoic acid Properties and Melting Point Data. Retrieved from
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SynQuest Laboratories. (2024). 3-(Methylamino)benzoic acid hydrochloride Product Specification (CAS 1194804-60-8).[1][2][3][4][5] Retrieved from
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Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6][7][8] Journal of Organic Chemistry, 61(11), 3849-3862. (Foundational protocol for STAB reduction).
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Sigma-Aldrich. (2024). Safety Data Sheet: Benzoic acid derivatives. Retrieved from
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PubChem. (2024). Compound Summary: 3-(Methylamino)benzoic acid.[1][9] National Library of Medicine. Retrieved from
Sources
- 1. CAS 1194804-60-8 | 4633-5-00 | MDL MFCD09752165 | 3-(Methylamino)benzoic acid hydrochloride | SynQuest Laboratories [synquestlabs.com]
- 2. 3-(aminomethyl)benzoic acid hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 3. calpaclab.com [calpaclab.com]
- 4. SciSupplies [scisupplies.eu]
- 5. aceschem.com [aceschem.com]
- 6. reddit.com [reddit.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid - Google Patents [patents.google.com]
